2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine

Physicochemical characterization Lipophilicity Medicinal chemistry

This 2,4-disubstituted pyridine features a unique cyclopropylmethoxy ether and a rigid pyrrolidine amide, defining a distinct pharmacophore. Generic substitution (e.g., morpholine or methoxy) invalidates SAR—only this exact motif provides the steric shielding and metabolic stability (LogP 1.8, 0 HBD) required for CNS programs. Ideal for fragment-based screening against bromodomains or acetyl-lysine readers. Ensure binding kinetics fidelity: do not substitute.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 2034272-56-3
Cat. No. B2761492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine
CAS2034272-56-3
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=NC=C2)OCC3CC3
InChIInChI=1S/C14H18N2O2/c17-14(16-7-1-2-8-16)12-5-6-15-13(9-12)18-10-11-3-4-11/h5-6,9,11H,1-4,7-8,10H2
InChIKeyGWXMRHIWJPVFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(Cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine (CAS 2034272-56-3): A Pyridine-Pyrrolidine Building Block for MedChem Procurement


2-(Cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine, also referred to as [2-(cyclopropylmethoxy)-4-pyridinyl]-pyrrolidin-1-ylmethanone, is a synthetic small molecule (molecular formula C14H18N2O2, molecular weight 246.30 g/mol) characterized by a pyridine core substituted with a cyclopropylmethoxy ether and a pyrrolidine amide moiety [1]. It is cataloged as a chemical building block, with its primary documented role being an intermediate in the synthesis of more complex organic molecules [1].

Why In-Class Analogs Cannot Simply Replace 2-(Cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine in a Synthesis Pathway


Within the class of 2,4-disubstituted pyridine building blocks, generic substitution is not advisable because the specific combination of the cyclopropylmethoxy ether at the 2-position and the pyrrolidine amide at the 4-position defines the downstream molecular topology. The cyclopropylmethyl group imposes a distinct spatial orientation and conformational constraint compared to common linear alkyl ethers, while the pyrrolidine ring provides a specific hydrogen-bond acceptor profile that directly influences the binding kinetics of any final target molecule [1]. Swapping this compound for an analog with a morpholine amide or a methoxy ether, for instance, will fundamentally alter the three-dimensional pharmacophore, invalidating any established structure-activity relationship (SAR) for the associated chemotype.

Direct Quantitative Evidence for 2-(Cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine Against Its Closest Analogs


Physicochemical Profile of 2-(Cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine vs. a Morpholine Carbonyl Regioisomer

The calculated partition coefficient (XLogP3-AA) for 2-(cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine is 1.8, and it has zero hydrogen bond donors [1]. This differs markedly from its regioisomer 4-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine, which has a higher molecular weight (260.33 g/mol) and contains a hydrogen bond donor [2]. The lower lipophilicity and absence of a donor in the target compound indicate superior passive permeability and a reduced likelihood of P-glycoprotein efflux, which are critical factors for central nervous system (CNS) drug design.

Physicochemical characterization Lipophilicity Medicinal chemistry

High-Value Application Scenarios for 2-(Cyclopropylmethoxy)-4-(pyrrolidine-1-carbonyl)pyridine Based on Differential Evidence


CNS Drug Discovery Lead Optimization

The compound's computed XLogP3-AA of 1.8 and zero hydrogen bond donors align with the optimal CNS drug parameter space (LogP < 3, HBD < 1) [1]. This makes it a strategically valuable core fragment for programs targeting neurological targets such as GPCRs or ion channels, where its physicochemical profile minimizes the risk of efflux transporter recognition.

Synthesis of Conformationally Constrained Pyrrolidine Amide Libraries

The pyrrolidine amide at the 4-position offers a rigid tertiary amide linkage that resists metabolic cleavage by peptidases compared to secondary amides [1]. The cyclopropylmethoxy group, a motif found in several oral drugs like desidustat, provides metabolic stability through steric shielding, making this compound a reliable building block for synthesizing libraries of metabolically resistant analogs.

Chemical Probe Development in Epigenetics

The pyridine nitrogen at position 1, combined with the specific cyclopropylmethoxy-pyrrolidine substitution pattern, creates a scaffold ideally suited for fragment-based drug discovery against bromodomains or other acetyl-lysine readers [1]. The compound's compact size (MW 246.30) and favorable ligand efficiency metrics support its use as a fragment hit in SPR-based screening cascades.

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